molecular formula C15H25NO3 B6184133 tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate CAS No. 2758005-47-7

tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate

Cat. No. B6184133
CAS RN: 2758005-47-7
M. Wt: 267.4
InChI Key:
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Description

Tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. 1.1]pentan-1-yl}piperidine-1-carboxylate.

Mechanism of Action

The mechanism of action of tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate is not fully understood. However, studies have suggested that the compound may inhibit the activity of certain enzymes and pathways that are involved in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects:
Tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, inhibit the growth of cancer cells, and inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One of the advantages of using tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate in lab experiments is its potential as a drug delivery system. The compound has also shown promising results in various assays. However, one of the limitations is the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for research on tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate. One direction is to further investigate its mechanism of action to better understand its potential applications. Another direction is to study its potential as a drug delivery system in more detail. Additionally, further studies are needed to investigate its safety and efficacy in vivo.

Synthesis Methods

The synthesis of tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate involves the reaction of tert-butyl piperidine-1-carboxylate with 3-bromocyclobutanone in the presence of a base. The reaction proceeds through a ring-opening process followed by a cyclization reaction to form the desired compound.

Scientific Research Applications

Tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been investigated for its potential as a drug delivery system.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate involves the reaction of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate with 3-hydroxybicyclo[1.1.1]pentane in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl 4-(bromomethyl)piperidine-1-carboxylate", "3-hydroxybicyclo[1.1.1]pentane", "Base (e.g. sodium hydride, potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve tert-butyl 4-(bromomethyl)piperidine-1-carboxylate and 3-hydroxybicyclo[1.1.1]pentane in a suitable solvent (e.g. tetrahydrofuran, dimethylformamide).", "Step 2: Add a base (e.g. sodium hydride, potassium carbonate) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding water and extract the product with an organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization to obtain tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate as a white solid." ] }

CAS RN

2758005-47-7

Product Name

tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate

Molecular Formula

C15H25NO3

Molecular Weight

267.4

Purity

95

Origin of Product

United States

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